1-(Ethoxymethyl)naphthalene
Overview
Description
1-(Ethoxymethyl)naphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of an ethoxymethyl group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of phase-transfer catalysts to enhance the reaction efficiency. The process generally includes dissolving 1-naphthol in a dilute alkaline solution, adding a phase-transfer catalyst, and then introducing ethyl bromide. The reaction mixture is heated to maintain the desired temperature, and the product is isolated through distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or sulfuric acid are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(Ethoxymethyl)naphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of potential therapeutic agents.
Material Science: Its unique properties make it suitable for the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)naphthalene involves its interaction with various molecular targets. The ethoxymethyl group can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes and influence the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxymethyl group.
1-Naphthol: The parent compound without the ethoxymethyl substitution.
2-Ethoxynaphthalene: An isomer with the ethoxy group attached at a different position on the naphthalene ring.
Uniqueness: 1-(Ethoxymethyl)naphthalene is unique due to the presence of the ethoxymethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-(ethoxymethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVHZKQVNFYHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303894 | |
Record name | 1-(ethoxymethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58530-15-7 | |
Record name | NSC163316 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(ethoxymethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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